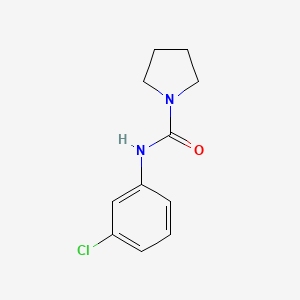

N-(2,4-dimethoxyphenyl)-2-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,4-dimethoxyphenyl)-2-methylbenzamide is a chemical compound of interest due to its structural features and potential applications in various fields of chemistry and materials science. This compound, like many benzamides, can be synthesized through specific reactions involving dimethoxyphenyl and methylbenzamide components, exhibiting unique physical and chemical properties due to its molecular structure.

Synthesis Analysis

The synthesis of compounds similar to N-(2,4-dimethoxyphenyl)-2-methylbenzamide typically involves acylation reactions and can be characterized by various spectroscopic methods such as 1H NMR, 13C NMR, IR, and GC-MS. These compounds are often synthesized by reacting specific benzoyl chlorides or benzoic acids with amines or alcohols in the presence of catalysts (Hamad H. Al Mamari, Yousuf Al Lawati, 2019).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those with dimethoxyphenyl groups, can be determined by X-ray crystallography and further analyzed using computational methods like DFT calculations. These analyses reveal the compound's crystalline structure and the influence of intermolecular interactions on its geometry (Sedat Karabulut, et al., 2014).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including metal-catalyzed C–H bond functionalization, due to the presence of N,O-bidentate directing groups. This feature makes them suitable for diverse chemical transformations and applications in synthetic chemistry (Hamad H. Al Mamari, Yousuf Al Lawati, 2019).

Mecanismo De Acción

Target of Action

N-(2,4-dimethoxyphenyl)-2-methylbenzamide, also known as CBMicro_018724, primarily targets bacterial RNA polymerase (RNAP) . RNAP is a crucial enzyme involved in the synthesis of RNAs in bacteria, making it an attractive drug target .

Mode of Action

CBMicro_018724 interacts with the switch region of the bacterial RNAP . This region can be divided into three pockets: the hydrogen bond sub-pocket, the cleft sub-pocket, and the hydrophobic pocket . The compound’s interaction with these pockets inhibits the activity of RNAP, thereby affecting bacterial gene transcription .

Biochemical Pathways

The inhibition of RNAP by CBMicro_018724 affects the transcription process in bacteria . This disruption in the transcription process can lead to a halt in protein synthesis, affecting various biochemical pathways and their downstream effects .

Result of Action

CBMicro_018724 has shown potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . This selective antimicrobial activity suggests that the compound’s action results in the inhibition of growth or killing of certain bacterial species .

Propiedades

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11-6-4-5-7-13(11)16(18)17-14-9-8-12(19-2)10-15(14)20-3/h4-10H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZNUPVNALOWSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20968198 |

Source

|

| Record name | N-(2,4-Dimethoxyphenyl)-2-methylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-2-methylbenzamide | |

CAS RN |

5348-50-5 |

Source

|

| Record name | N-(2,4-Dimethoxyphenyl)-2-methylbenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20968198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5686680.png)

![4,5-dichloro-2-{[(2-furylmethyl)amino]carbonyl}benzoic acid](/img/structure/B5686682.png)

![4-[(5-{1-[3-(ethylthio)propanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B5686688.png)

![2-isopropyl-5-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]pyrimidin-4(3H)-one](/img/structure/B5686695.png)

![(2-fluorobenzyl)methyl{[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B5686705.png)

![N-(3-hydroxyphenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5686716.png)

![N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-4-methylpyrimidin-2-amine](/img/structure/B5686728.png)